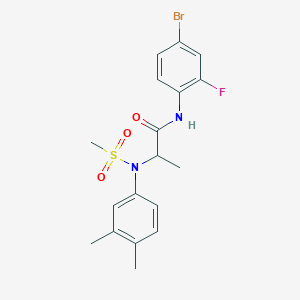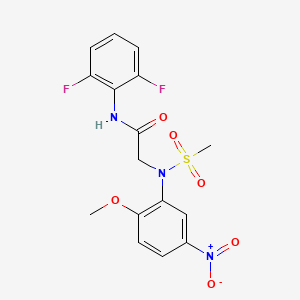![molecular formula C13H10N4O3S2 B4173921 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B4173921.png)
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
Overview
Description
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide, commonly known as ABT-737, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. ABT-737 is a member of the BH3-mimetic class of compounds, which are designed to selectively target and inhibit anti-apoptotic Bcl-2 family proteins, thereby inducing apoptosis in cancer cells.
Mechanism of Action
ABT-737 selectively binds to and inhibits the anti-apoptotic Bcl-2 family proteins, Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many types of cancer and are responsible for promoting cell survival and inhibiting apoptosis. By inhibiting these proteins, ABT-737 promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, ABT-737 has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. However, ABT-737 has also been shown to have some toxic effects on normal cells, particularly those in the hematopoietic system.
Advantages and Limitations for Lab Experiments
One of the advantages of ABT-737 is its selectivity for anti-apoptotic Bcl-2 family proteins, which makes it a promising candidate for cancer treatment. However, its toxicity to normal cells, particularly those in the hematopoietic system, is a limitation that needs to be addressed. In addition, the development of resistance to ABT-737 is a potential issue that needs to be studied further.
Future Directions
There are several future directions for the study of ABT-737. One direction is the development of more potent and selective BH3-mimetic compounds that can overcome the limitations of ABT-737. Another direction is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Additionally, the use of ABT-737 in combination with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the use of ABT-737 in the treatment of other diseases, such as autoimmune disorders, is an area that needs to be explored further.
Conclusion
ABT-737 is a small molecule drug that has shown promise as a cancer treatment by selectively targeting and inhibiting anti-apoptotic Bcl-2 family proteins. While it has some limitations, such as toxicity to normal cells and the development of resistance, ABT-737 has the potential to enhance the efficacy of other cancer treatments and improve patient outcomes. Further research is needed to fully understand the mechanism of action and potential applications of ABT-737.
Scientific Research Applications
ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. ABT-737 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S2/c14-22(19,20)9-1-2-10-11(7-9)21-13(16-10)17-12(18)8-3-5-15-6-4-8/h1-7H,(H2,14,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZUSLDLGYSGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-fluorophenyl)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4173847.png)
![1-[(4-bromophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4173850.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4173854.png)
![benzyl 1-[(4-methylphenyl)sulfonyl]prolinate](/img/structure/B4173861.png)
![isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4173875.png)
![diethyl 5-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4173880.png)




![1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4173920.png)
![methyl 4-[(cyclohexylcarbonyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4173940.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4173947.png)
